Tetraethylammonium; trifluoroacetic acid

Ion-pair chromatography Peptide analysis Mobile phase additive

Researchers optimizing ion-pair HPLC separations often face retention loss with bulky tetrabutylammonium salts. Tetraethylammonium trifluoroacetate (CAS 30093-29-9) delivers precisely intermediate hydrophobicity-enhancing retention versus ammonium baselines while avoiding the excessive hydrophobicity of longer-chain analogs. Its 74-76 °C melting point uniquely enables melt-processing applications impossible with high-melting tetrafluoroborate salts (mp ≥300 °C). • Ideal for peptide/analyte retention tuning in reversed-phase HPLC; provides modest retention increase without sacrificing resolution. • Conductivity in the 10⁻⁴-10⁻² Ohm⁻¹·cm⁻¹ range suits non-aqueous electrochemistry where tributylammonium salts are insufficiently conductive. • Balanced phase-transfer efficiency for cathodic carboxylation and organic synthesis in aprotic media. Supplied as ≥98% purity crystalline solid; available in multiple batch sizes with immediate global dispatch.

Molecular Formula C10H21F3NO2+
Molecular Weight 244.27 g/mol
Cat. No. B12061704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraethylammonium; trifluoroacetic acid
Molecular FormulaC10H21F3NO2+
Molecular Weight244.27 g/mol
Structural Identifiers
SMILESCC[N+](CC)(CC)CC.C(=O)(C(F)(F)F)O
InChIInChI=1S/C8H20N.C2HF3O2/c1-5-9(6-2,7-3)8-4;3-2(4,5)1(6)7/h5-8H2,1-4H3;(H,6,7)/q+1;
InChIKeySBOOKGHQWGEWCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraethylammonium Trifluoroacetate: Identity and Procurement


Tetraethylammonium trifluoroacetate (CAS 30093-29-9; molecular formula C₁₀H₂₀F₃NO₂; molecular weight 243.27 g/mol) is a quaternary ammonium salt composed of the tetraethylammonium cation paired with the trifluoroacetate anion [1]. The compound is typically supplied as a crystalline solid with a melting point of 74–76 °C and a minimum purity specification of 98% from major commercial sources . It functions as a supporting electrolyte in non-aqueous electrochemistry, a cationic mobile phase additive in ion-pair reversed-phase HPLC, and a phase-transfer catalyst in organic synthesis, with its properties defined by the balance between the moderately hydrophilic tetraethylammonium cation and the fluorinated trifluoroacetate counterion .

1
Supports non-aqueous electrochemistry as a supporting electrolyte; intermediate conductivity in tetraalkylammonium trifluoroacetate series
2
Ion-pair reversed-phase HPLC mobile-phase additive for peptides and polar analytes; retains tetraethylammonium cation selectivity
3
Phase-transfer catalysis with balanced organic-phase solubility from moderately hydrophilic cation and fluorinated counterion

Tetraethylammonium Trifluoroacetate: Substitution Limitations


Tetraalkylammonium salts are not functionally interchangeable despite sharing the same quaternary ammonium structural motif. The cation chain length governs hydrophobicity and retention behavior in chromatographic separations [1], while the anion identity dictates thermal stability, electrochemical window, and conductivity [2]. Substituting tetraethylammonium trifluoroacetate with, for instance, tetrabutylammonium tetrafluoroborate would simultaneously alter both cation hydrophobicity and anion properties, producing fundamentally different chromatographic elution profiles, electrochemical performance, and thermal behavior. The quantitative evidence presented below establishes the specific performance boundaries that distinguish this compound from its closest analogs, enabling informed selection based on measurable performance parameters rather than assumed class-level equivalence.

Cation chain length governs hydrophobicity and HPLC retention; tetrabutylammonium analogs may reverse elution order and reduce retention
Anion identity (trifluoroacetate vs. tetrafluoroborate) alters thermal stability, electrochemical window, and solubility—profiles may not transfer
Class-level assumption of interchangeable quaternary ammonium salts overlooks systematic differences in conductivity and phase-transfer efficiency

Tetraethylammonium Trifluoroacetate: Performance vs. Analogs


Peptide HPLC Retention: Tetraethylammonium vs. Tetrabutylammonium

In reversed-phase HPLC of di- to pentapeptides on a μBondapak alkylphenyl column, tetraethylammonium salts produce a modest increase in retention times relative to ammonium salt baselines, whereas tetrabutylammonium salts cause substantial decreases in retention times leading to very rapid elution of all peptides examined [1]. This directional divergence—increased retention with tetraethylammonium versus accelerated elution with the more hydrophobic tetrabutylammonium—reflects the fundamentally different interactions of these cations with the stationary phase and peptide analytes.

Peptide HPLC Retention
Head-to-head
Tetraethylammonium salts increase retention; tetrabutylammonium salts cause rapid elution
Directionally opposite retention modulation reported on alkylphenyl column
Di- to pentapeptide analytes; method-transfer context may require verification
Ion-pair chromatography Peptide analysis Mobile phase additive

Ionic Conductivity Ranking in Trifluoroacetate-Based Ionic Liquids

Among protic ionic liquids (PILs) based on the trifluoroacetate anion with varying alkylammonium cations, the specific conductivity follows the rank order: dimethylethylammonium (DMEA) > diethylammonium (DEA) > triethylammonium (TEA) > tributylammonium (TBA) [1]. The triethylammonium trifluoroacetate (TEA-TFA) occupies an intermediate position in this conductivity spectrum, with reported conductivity values for this PIL class falling within the range of 10⁻⁴ to 10⁻² Ohm⁻¹·cm⁻¹ [1].

Ionic Conductivity Rank
Head-to-head
DMEA > DEA > TEA > TBA in trifluoroacetate PILs; TEA reported third
Supports intermediate-conductivity electrolyte selection
Conductivity range 10⁻⁴–10⁻² Ohm⁻¹·cm⁻¹; ambient conditions
Electrolyte Ionic conductivity Protic ionic liquids

Melting Point vs. Other Tetraalkylammonium Salts

Tetraethylammonium trifluoroacetate exhibits a melting point of 74–76 °C , which differs substantially from other tetraalkylammonium salts employed in similar applications. Tetraethylammonium tetrafluoroborate melts at ≥300 °C , while tetrabutylammonium hexafluorophosphate and other longer-chain tetraalkylammonium salts typically melt at lower temperatures or exist as room-temperature ionic liquids. This intermediate melting point places tetraethylammonium trifluoroacetate in a distinct thermal regime.

Melting Point vs. Analogs
Context-dependent
74–76 °C vs. tetraethylammonium tetrafluoroborate ≥300 °C
Moderate melting range may enable melt-processing; source-specific review
Data to verify; literature values may vary
Thermal stability Phase transition Electrolyte formulation

Cation-Anion Selectivity in Phase-Transfer and Electrochemical Applications

Tetraethylammonium trifluoroacetate combines the moderately hydrophilic tetraethylammonium cation with the fluorinated trifluoroacetate anion, a pairing that is specifically documented for cathodic carboxylation of ethylene with carbon monoxide as a solid catalyst . Quaternary ammonium salts are established supporting electrolytes for cathodic reductions, with tetraalkylammonium ions undergoing fragmentation into tertiary amines and alkyl radicals upon reduction [1]. The tetraethylammonium cation represents the shortest fully symmetric tetraalkyl chain length in this class, balancing sufficient organic-phase solubility against minimal steric bulk.

Cation-Anion Pairing
Class-level
Tetraethylammonium (C8) with trifluoroacetate; intermediate hydrophobicity reported
Supports phase-transfer and electrochemical workflow context
Cation fragmentation behavior derived from class inference
Phase-transfer catalysis Electrochemical window Supporting electrolyte

Tetraethylammonium Trifluoroacetate: Key Application Scenarios


Ion-Pair HPLC for Peptide and Small Molecule Separations

Tetraethylammonium trifluoroacetate is indicated for reversed-phase ion-pair chromatography of peptides and polar analytes where tetrabutylammonium salts cause unacceptable retention loss and rapid elution. As demonstrated in comparative studies, tetraethylammonium salts provide a modest retention increase relative to ammonium salt baselines, whereas longer-chain tetraalkylammonium cations drive substantial retention decreases [1]. This intermediate retention modulation enables fine-tuning of separation selectivity without sacrificing peak resolution. Method development scientists should select this compound when the chromatographic goal is enhanced retention without the extreme hydrophobicity-driven effects of tetrabutylammonium-based ion-pair reagents.

Non-Aqueous Electrolyte with Tetraethylammonium Cation Properties

When formulating electrolytes that require the electrochemical characteristics of the tetraethylammonium cation but with conductivity intermediate between short-chain and long-chain alkylammonium trifluoroacetates, this compound occupies the precise middle of the conductivity spectrum. Comparative data establish the conductivity rank order among trifluoroacetate-based PILs as DMEA > DEA > TEA > TBA [2]. Tetraethylammonium trifluoroacetate provides predictable, quantified conductivity within the 10⁻⁴–10⁻² Ohm⁻¹·cm⁻¹ range [2], enabling informed selection when tributylammonium salts are insufficiently conductive but DMEA/DEA salts lack the required cation stability or solubility profile.

Thermally Processable Electrolyte or Catalyst Precursor

For applications requiring a solid tetraethylammonium salt that can be melted or thermally processed at moderate temperatures—such as melt-casting of electrolyte films, solvent-free catalyst preparation, or thermal activation steps—tetraethylammonium trifluoroacetate offers a distinct advantage with its 74–76 °C melting point . This contrasts sharply with tetraethylammonium tetrafluoroborate, which melts at ≥300 °C and cannot be practically melt-processed under standard laboratory conditions. Researchers requiring the tetraethylammonium cation but with thermal processability should select the trifluoroacetate salt over the tetrafluoroborate alternative when moderate-temperature melting is a process requirement.

Electrochemical Synthesis and Phase-Transfer Catalysis with Balanced Hydrophobicity

Tetraethylammonium trifluoroacetate is appropriate for cathodic carboxylation reactions (e.g., ethylene with carbon monoxide) and phase-transfer catalysis where balanced organic-phase solubility is critical . The tetraethylammonium cation, with 8 total carbon atoms, occupies the middle ground between the excessively hydrophilic tetramethylammonium (4 carbons) and the highly hydrophobic tetrabutylammonium (16 carbons). This intermediate hydrophobicity, combined with the trifluoroacetate anion's distinct electrochemical and solubility profile relative to BF₄⁻ and PF₆⁻ alternatives, makes this specific cation-anion pairing suitable when both phase-transfer efficiency and electrochemical stability are required in aprotic media [3].

Application
Selection Property
Validation Focus
Ion-pair HPLC of peptides / polar analytes
Retention modulation: modest increase vs. baseline; avoids rapid elution of longer-chain analogs
Verify retention shift relative to ammonium salt and tetrabutylammonium controls under method conditions
Non-aqueous electrolyte requiring tetraethylammonium cation
Intermediate conductivity in trifluoroacetate series; ranked third among tested PILs
Confirm conductivity and electrochemical stability in target solvent/electrolyte formulation
Thermally processable electrolyte or catalyst precursor
Reported melting range 74–76 °C; contrasts with high-melting tetrafluoroborate analogs
Assess melt-processing compatibility and thermal stability under process conditions
Phase-transfer catalysis / cathodic carboxylation
Balanced organic-phase solubility from C8 cation and trifluoroacetate anion
Evaluate phase-transfer efficiency and electrochemical window in aprotic media

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